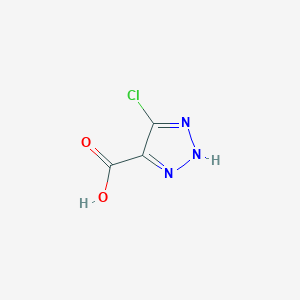

5-Chloro-2H-1,2,3-triazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-1(3(8)9)5-7-6-2/h(H,8,9)(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONLJTWPNUWVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2h 1,2,3 Triazole 4 Carboxylic Acid

De Novo Synthetic Routes to the 1,2,3-Triazole Core with Chlorination and Carboxylic Acid Functionality

De novo synthesis provides a direct pathway to the 1,2,3-triazole scaffold, incorporating the required functional groups during the ring-formation process. These methods are often convergent and can be highly efficient in establishing the core structure.

The most prominent method for constructing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. nih.gov This reaction is a powerful tool for creating the five-membered heterocyclic system. researchgate.net For the synthesis of 5-Chloro-2H-1,2,3-triazole-4-carboxylic acid, this approach requires an alkyne and an azide bearing precursors to the chloro and carboxyl groups.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," offers high regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com However, methods to achieve fully substituted triazoles are also well-documented. beilstein-journals.org One strategy involves using an alkyne that already contains a halogen and a carboxyl group or its ester equivalent. For instance, the cycloaddition of an azide with an ester of chloropropiolic acid could theoretically yield the desired substitution pattern directly. The reaction of azides with derivatives of acetylenedicarboxylic acid is a common route to introduce carboxylic groups into the final product. nih.gov

The table below summarizes exemplary conditions for cycloaddition reactions leading to substituted 1,2,3-triazoles, highlighting the versatility of this approach.

| Catalyst/Conditions | Alkyne Component | Azide Component | Product Type | Reference |

| Copper(I) salts | Terminal Alkynes | Organic Azides | 1,4-Disubstituted-1,2,3-triazoles | organic-chemistry.orgmdpi.com |

| Ruthenium Catalysts | Terminal Alkynes | Organic Azides | 1,5-Disubstituted-1,2,3-triazoles | beilstein-journals.org |

| Thermal Conditions | Acetylenedicarboxylates | Organic Azides | 1,2,3-Triazole-4,5-dicarboxylates | nih.gov |

| Iodine-mediated | N-Tosylhydrazones | Sodium Azide | 4-Aryl-NH-1,2,3-triazoles | organic-chemistry.org |

An alternative to building the fully substituted ring in one step involves the formation of a simpler 1,2,3-triazole precursor, followed by late-stage functionalization. consensus.appresearchgate.net This "post-click" modification approach is a powerful tool in modern organic synthesis for accessing complex molecular architectures. researchgate.net

For example, a 1,2,3-triazole-4-carboxylic acid could be synthesized first. Subsequent chlorination at the C5 position would then yield the target molecule. Direct C-H chlorination of the triazole ring can be challenging, but methods for the synthesis of halo-triazoles have been developed, often proceeding through metal-mediated processes or from specifically activated precursors. nih.gov Late-stage modification of these halo-triazoles through cross-coupling reactions offers a route to highly functionalized molecules. nih.gov

Another strategy involves synthesizing a 5-amino-1,2,3-triazole-4-carboxylic acid derivative. The amino group can then be converted to a chloro group via a Sandmeyer-type reaction. This sequence allows for the introduction of the chlorine atom at a late stage in the synthesis.

Functional Group Interconversions on Precursors to Obtain the Chemical Compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This approach is critical for the synthesis of this compound, where precursor functional groups on the triazole ring are transformed into the final desired chloro and carboxyl moieties.

The synthesis of substituted 1,2,3-triazoles heavily relies on nitrogenous starting materials, most notably organic azides. mdpi.comresearchgate.net The azide itself can be considered a precursor functional group. Beyond their role in cycloadditions, other nitrogen-containing groups on the triazole ring can be chemically transformed.

For instance, an amino group at the C5 position of the triazole ring serves as a versatile handle for introducing a chlorine atom. Diazotization of the 5-amino-1,2,3-triazole followed by treatment with a chloride source, such as copper(I) chloride, in a Sandmeyer reaction, is a classic method for this transformation. NH-1,2,3-triazoles are also versatile building blocks that can undergo denitrogenative ring cleavage transformations when treated with electrophiles, providing pathways to other nitrogen-containing heterocycles and N-alkenyl compounds. nih.govrsc.org

The following table outlines common transformations involving nitrogenous functional groups relevant to triazole synthesis.

| Starting Functional Group | Reagents | Resulting Functional Group | Transformation Type | Reference |

| Amino (-NH₂) | NaNO₂, HCl; CuCl | Chloro (-Cl) | Sandmeyer Reaction | ub.edu |

| Azido (-N₃) | Terminal Alkyne, Cu(I) | 1,2,3-Triazole Ring | Cycloaddition | mdpi.com |

| NH-1,2,3-triazole | Acyl Halides | N-Acyl Triazole (intermediate) | N-Acylation | nih.gov |

| Nitro (-NO₂) | Reducing Agents (e.g., H₂, Pd/C) | Amino (-NH₂) | Reduction | vanderbilt.edu |

The carboxylic acid moiety at the C4 position is often introduced by the hydrolysis of a more stable precursor group, such as a nitrile (-CN) or an ester (-COOR). The alkaline hydrolysis of a nitrile is a robust and high-yielding method for this purpose.

A synthetic route could involve the construction of a 5-chloro-1,2,3-triazole-4-carbonitrile intermediate. This precursor can be subjected to strong alkaline conditions, such as refluxing with aqueous sodium hydroxide, to hydrolyze the nitrile group to a carboxylate salt. Subsequent acidification then yields the final this compound. This two-step process, involving the formation of a triazole-carbonitrile followed by hydrolysis, has been reported for related structures. scielo.org.mx Similarly, the hydrolysis of 4,5-dicyano-1,2,3-triazole to 4,5-dicarboxylic acid-1,2,3-triazole under alkaline conditions demonstrates the feasibility of this transformation. mdpi.com

Chemo- and Regioselective Considerations in the Synthesis of this compound

Achieving the specific 5-chloro-4-carboxylic acid substitution pattern on the 1,2,3-triazole ring requires careful control of both chemoselectivity and regioselectivity.

Regioselectivity is paramount during the initial ring-forming cycloaddition. The uncatalyzed Huisgen cycloaddition often gives a mixture of 1,4- and 1,5-disubstituted regioisomers. The development of catalyzed reactions has largely solved this issue. Copper(I) catalysis (CuAAC) strongly favors the formation of the 1,4-isomer, while ruthenium catalysis (RuAAC) selectively produces the 1,5-isomer. beilstein-journals.org For synthesizing a 1,4,5-trisubstituted triazole, the choice of starting materials and catalyst is critical to direct the substituents to the correct positions. scispace.com

Chemoselectivity becomes important during functional group interconversions and late-stage functionalization steps. The reagents used must selectively transform one functional group without affecting others present in the molecule. For example, when hydrolyzing a nitrile to a carboxylic acid on a molecule that also contains a chloro-substituent, the conditions must be chosen to avoid nucleophilic substitution of the chlorine atom. Similarly, during the chlorination of a triazole ring that already bears a carboxylic acid group, the reaction must not affect the carboxyl moiety. The inherent stability of the 1,2,3-triazole ring is advantageous, as it is resistant to many oxidative, reductive, and hydrolytic conditions. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this Triazole Derivative

The integration of green chemistry principles into the synthesis of heterocyclic compounds is a paramount objective in modern organic chemistry, aiming to reduce environmental impact through sustainable practices. rsc.orgresearchgate.net For the synthesis of this compound, while specific green protocols are not extensively documented in dedicated studies, the vast body of research on sustainable methodologies for analogous triazole derivatives provides a clear framework for developing eco-friendly synthetic routes. rsc.orgconsensus.app These methodologies focus on the use of alternative energy sources, environmentally benign solvents, and efficient catalytic systems to improve reaction efficiency, minimize waste, and eliminate hazardous substances. rsc.org

Key green chemistry approaches applicable to the synthesis of this chloro-substituted triazole carboxylic acid include the use of microwave irradiation and ultrasound as alternative energy sources. These techniques have demonstrated significant advantages over conventional heating methods in the synthesis of various triazole compounds. nih.govitmedicalteam.pl

Microwave-assisted synthesis , for example, facilitates efficient internal heat transfer, which can lead to a dramatic reduction in reaction times, increased product yields, and enhanced purity. rsc.orgnih.gov In the context of synthesizing 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids, microwave irradiation in a sealed-vessel system has enabled the use of high temperatures (e.g., 180°C) to achieve high yields in a matter of hours, a significant improvement over conventional methods that can take much longer. mdpi.com This approach minimizes the degradation of thermally sensitive functional groups and often allows for solvent-free conditions, further enhancing its green credentials.

Ultrasonic irradiation is another powerful tool in green synthesis, promoting reactions through acoustic cavitation. nih.gov This method has been successfully employed for the synthesis of 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives, offering benefits such as shorter reaction times, milder conditions, and excellent yields. mdpi.comnih.gov For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of triazole synthesis, can be performed efficiently in aqueous media under ultrasonic conditions. acs.org This not only accelerates the reaction but also aligns with the green principle of using safer solvents like water. The synthesis of various 1,4-disubstituted 1,2,3-triazoles has been achieved in high yields within minutes to a few hours using ultrasound, compared to much longer periods required for conventional stirring at room temperature. nih.govnih.gov

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of triazoles often rely on hazardous organic solvents. The shift towards environmentally benign solvents such as water, glycerol, or deep eutectic solvents (DES) represents a significant step in sustainable synthesis. consensus.apprsc.org Water is a particularly attractive medium for reactions like the CuAAC, and its use has been demonstrated to be effective, especially when combined with ultrasound or microwave technologies. acs.orgrsc.org Recently, the biodegradable solvent Cyrene™, derived from cellulose, has been successfully used for the synthesis of 1,2,3-triazoles, allowing for product isolation by simple precipitation in water, thereby eliminating the need for organic solvent extractions and chromatographic purification. nih.gov

The following table summarizes research findings on the application of green chemistry principles to the synthesis of structurally related triazole derivatives, illustrating the potential of these methods for the sustainable production of this compound.

Interactive Data Table: Green Synthetic Methodologies for Triazole Derivatives

| Compound Class | Green Principle Applied | Reaction Conditions | Time | Yield (%) | Reference |

| N-substituted 1,2,4-triazole-2-thiols | Ultrasound Irradiation | 45–55 °C | 40–80 min | 75–89% | mdpi.com |

| 1,4-Disubstituted 1,2,3-triazoles | Ultrasound Irradiation | t-BuOH/H₂O, CuSO₄·5H₂O/Sodium Ascorbate | 2–3 h | 94–96% | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Ultrasound Irradiation | Acetic Acid, 99 °C | 5–17 min | Excellent | nih.gov |

| 1,4-Disubstituted 1,2,3-triazoles | Ultrasound in Water | Cu(I) complex catalyst, 60 °C | 30 min | up to 93% | acs.org |

| Thioether 1,2,4-triazole derivatives | Microwave Irradiation | Not specified | 15 min | 81% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave Irradiation | Not specified | 1 min | 85% | nih.gov |

| 5-Substituted 3-amino-1,2,4-triazoles | Microwave Irradiation | HCl catalyst, 180 °C (solvent-free) | 3 h | up to 86% | mdpi.com |

| 1,4-Disubstituted 1,2,3-triazoles | Biodegradable Solvent | Cyrene™, CuI/Sodium Ascorbate, Room Temp. | Not specified | Good | nih.gov |

| 1,4-Disubstituted 1,2,3-triazoles | Heterogeneous Catalyst in Water | ZnO-CTAB nanocrystals | Not specified | Excellent | rsc.org |

By leveraging these established green methodologies—particularly microwave and ultrasound-assisted synthesis in aqueous or biodegradable solvents—a highly efficient, rapid, and environmentally responsible synthetic protocol for this compound can be envisioned. Such an approach would not only enhance the sustainability of the manufacturing process but also align with the modern imperative to design chemical syntheses with minimal environmental footprints.

Chemical Reactivity and Derivatization of 5 Chloro 2h 1,2,3 Triazole 4 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position of the triazole ring is a key site for derivatization, allowing for the introduction of various functional groups through well-established organic reactions. These transformations are fundamental in modifying the compound's physical and biological properties.

Esterification Reactions of the Triazole-4-carboxylic Acid

The conversion of the carboxylic acid to an ester is a common and crucial transformation. This reaction is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk While specific examples for 5-chloro-2H-1,2,3-triazole-4-carboxylic acid are not extensively detailed in the provided literature, the synthesis of its methyl ester is known. nih.gov Generally, these reactions are driven to completion by using an excess of the alcohol or by removing water as it is formed. mdpi.com

Common conditions for such esterifications involve heating the carboxylic acid in the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). mdpi.com

Table 1: Representative Esterification Conditions

| Ester Product | Alcohol | Catalyst | Conditions | Reference |

| Methyl 5-chloro-2H-1,2,3-triazole-4-carboxylate | Methanol | Acid Catalyst (e.g., H₂SO₄) | Reflux | nih.gov |

| Ethyl 5-chloro-2H-1,2,3-triazole-4-carboxylate | Ethanol (B145695) | Acid Catalyst (e.g., H₂SO₄) | Reflux | Inferred from chemguide.co.uk |

Amidation and Peptide Coupling Strategies with the Chemical Compound

The formation of an amide bond from the carboxylic acid moiety is a pivotal reaction for incorporating the this compound scaffold into peptide-like structures or for the synthesis of various carboxamide derivatives. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of peptide coupling reagents. fishersci.co.uk These reagents facilitate the reaction between the carboxylic acid and an amine, leading to the formation of an amide bond under mild conditions. lookchemmall.com

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. fishersci.co.uknih.gov More advanced phosphonium (B103445) and uronium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and [Dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate (HATU) are also highly effective, particularly for challenging couplings. fishersci.co.ukwikipedia.orgmychemblog.com These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA). fishersci.co.ukmychemblog.com

Table 2: Common Peptide Coupling Reagents and Conditions for Amidation

| Coupling Reagent | Additive (if any) | Base | Solvent | General Conditions | Reference |

| DCC or EDC | HOBt | DIEA or TEA | DMF or DCM | 0 °C to room temperature | fishersci.co.uk |

| BOP | - | DIEA or TEA | DMF | Room temperature | fishersci.co.uk |

| HATU | - | DIEA or TEA | DMF | 0 °C to room temperature | wikipedia.orgmychemblog.com |

Reduction and Decarboxylation Pathways of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice for the reduction of carboxylic acids. chemguide.co.ukbyjus.comlibretexts.org The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the corresponding alcohol. byjus.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.orgquora.com

Decarboxylation, the removal of the carboxylic acid group, is another potential reaction pathway for 1,2,3-triazole-4-carboxylic acids. acs.org This process can be promoted by heat and may be influenced by the presence of other substituents on the triazole ring. nih.govresearchgate.netnih.govacs.org Photocatalytic methods for decarboxylative functionalization have also been developed, allowing for the direct conversion of carboxylic acids into other functionalities. nih.govresearchgate.netnih.govacs.org

Reactivity at the Chloro Substituent (C-5 Position)

The chlorine atom at the C-5 position of the triazole ring is a versatile handle for further functionalization. It can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the heterocyclic core.

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Triazole Ring

The electron-deficient nature of the 1,2,3-triazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C-5 position. The chloro substituent serves as a good leaving group and can be displaced by a variety of nucleophiles. While specific studies on this compound are limited in the provided search results, the reactivity can be inferred from related systems. For instance, the chlorine atom on a 5-chloro-2,3-diphenyltetrazolium salt is readily replaced by various amines. nih.gov Similarly, nucleophilic substitution reactions have been observed on other chloro-substituted aza-aromatic heterocycles. rsc.org

This reactivity allows for the introduction of various functionalities, such as amino and thioether groups, by reacting the chlorinated triazole with the corresponding amines or thiols, often in the presence of a base.

Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position

The chloro substituent at the C-5 position of the triazole ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound and its derivatives.

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the triazole ring and an aryl or vinyl group. This reaction typically involves the coupling of the chloro-triazole with a boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netorganic-chemistry.org The development of efficient catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands, has enabled the successful coupling of even challenging substrates like chloro-triazoles. researchgate.net

The Sonogashira coupling provides a route to alkynyl-substituted triazoles by reacting the chloro-triazole with a terminal alkyne. wikipedia.orgorganic-chemistry.orgjk-sci.comwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. nih.gov This reaction enables the coupling of the chloro-triazole with a wide range of primary and secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) or NHC ligand. mdpi.comresearchgate.netmdpi.comnih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Conditions | Reference |

| Suzuki-Miyaura | Boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, NHC-Pd complex) | K₂CO₃, Cs₂CO₃, etc. | Aqueous or organic solvent, heat | researchgate.netorganic-chemistry.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Amine base (e.g., Et₃N, piperidine) | Anhydrous solvent, inert atmosphere | wikipedia.orgorganic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand (e.g., phosphine, NHC) | Strong base (e.g., NaOtBu) | Anhydrous solvent, heat | mdpi.comresearchgate.netnih.gov |

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle that can undergo substitution on its nitrogen atoms. The presence of an acidic N-H proton allows for deprotonation followed by reactions with various electrophiles.

The functionalization of the NH-1,2,3-triazole core with electrophiles is a common strategy for derivatization, but it is often complicated by a lack of regioselectivity. chemrxiv.org The unsymmetrical nature of the triazole anion, formed upon deprotonation, presents multiple nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of isomeric products.

N-Alkylation: The alkylation of NH-1,2,3-triazoles typically yields a mixture of N1- and N2-substituted isomers. researchgate.net The ratio of these isomers is highly dependent on several factors, including the structure of the triazole, the nature of the alkylating agent, the base employed, and the reaction solvent. For some substituted 4-trifluoroacetyltriazoles, it has been demonstrated that the use of sodium carbonate as a base in polar aprotic solvents like DMF or DMSO can preferentially lead to the formation of the 2-substituted (N2) isomer in high yields, with the N1-isomer being a minor product. mdpi.com In contrast, reactions in protic solvents like ethanol or water tend to be less selective. mdpi.com

| Base | Solvent | Typical Outcome | Selectivity |

|---|---|---|---|

| Na₂CO₃ | DMF, DMSO | Preferential formation of N2-isomer | High (e.g., >80% N2) |

| Na₂CO₃ | EtOH, H₂O | Mixture of N1 and N2-isomers | Low to moderate |

| K₂CO₃ | Acetone | Mixture of N1 and N2-isomers | Moderate |

| Cs₂CO₃ | MeCN | Mixture of N1 and N2-isomers | Moderate |

N-Acylation: The N-acylation of 1,2,3-NH-triazoles has also been investigated. Studies have shown a general preference for the formation of the thermodynamically more stable N2-acylated isomers. chemrxiv.orgrsc.org While these N-acyl derivatives can be susceptible to hydrolysis, they have been successfully isolated and characterized. chemrxiv.orgresearchgate.net An interesting feature of N-acylated triazoles is their ability to interconvert between the N1 and N2 regioisomers, particularly in the presence of Brønsted or Lewis acids. chemrxiv.orgresearchgate.net This equilibrium can be exploited in synthetic strategies that require a specific isomer. The regioselectivity can also be influenced by the nature of the acylating agent. chemrxiv.org

The 1,2,3-triazole ring can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These annulation reactions typically involve intramolecular cyclizations where substituents on the triazole ring react to form a new ring fused to the triazole core. dntb.gov.ua

A common strategy involves introducing a reactive group onto the triazole, often at the C5 position, which can then participate in a ring-closing reaction. For example, a palladium-catalyzed intramolecular direct arylation or Heck reaction has been used to synthesize polycyclic frameworks. rsc.org This approach requires a precursor such as a 5-iodo-1,2,3-triazole bearing a suitable tethered aryl or vinyl group, which undergoes cyclization to form the fused system. While the subject compound features a chloro group at C5, this position could potentially be modified through cross-coupling reactions to install the necessary functionality for subsequent annulation.

Another powerful method is the intramolecular [3+2]-cycloaddition reaction. In one example, 1,2,3-triazole-fused isoindoline (B1297411) derivatives were synthesized via a tandem sequence involving the 1,6-conjugate addition of an azide (B81097) to an ortho-alkynylated para-quinone methide, followed by an intramolecular cycloaddition. researchgate.net This highlights how functional groups adjacent to the triazole can be designed to participate in annulation, suggesting that the carboxylic acid group of this compound could be a handle for such transformations after appropriate derivatization.

Acid-Base Equilibria and Protonation States of the Chemical Compound

This compound possesses two primary acidic sites: the proton of the carboxylic acid group (-COOH) and the proton on one of the nitrogen atoms of the triazole ring (N-H). The acidity of each site is significantly influenced by the electronic properties of the heterocyclic ring and its substituents.

The carboxylic acid group is expected to be a moderately strong acid. The pKa values of simple aliphatic carboxylic acids are typically around 4.7, while benzoic acid is more acidic (pKa ≈ 4.2) due to the sp² hybridization of the attached carbon. For this compound, the acidity of the carboxyl group is enhanced by the strong electron-withdrawing inductive effects of both the 1,2,3-triazole ring and the C5-chloro substituent. libretexts.org This effect stabilizes the resulting carboxylate anion, thereby lowering the pKa value relative to benzoic acid.

The N-H proton of the 1,2,3-triazole ring is also acidic, though generally much less so than the carboxylic acid proton. Experimental studies on related 2-aryl-1,2,3-triazole-4-carboxylic acids have reported pKa values in the range of 7.3 to 8.5. mdpi.com Similarly, other research has noted the weak acidity of 2H-1,2,3-triazole-4-carboxylic acids, with pKa values between 7.65 and 8.08. nih.gov In contrast, some substituted triazoles, such as 5-hydroxy-1,2,3-triazoles, can be significantly more acidic, with pKa values comparable to carboxylic acids (e.g., 4.2). acs.org For the title compound, the carboxylic acid proton is undoubtedly the most acidic.

| Compound | pKa Value | Reference |

|---|---|---|

| 2-Aryl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | 7.3 ± 0.2 | mdpi.com |

| 2-Aryl-5-amino-2H-1,2,3-triazole-4-carboxylic acid | 8.5 ± 0.1 | mdpi.com |

| General 2H-1,2,3-triazole-4-carboxylic acids | 7.65–8.08 | nih.gov |

| 5-Hydroxy-1-phenyl-4-propyl-1H-1,2,3-triazole | 4.2 | acs.org |

Based on these principles, the protonation state of this compound is highly dependent on the pH of the solution:

In strongly acidic conditions (e.g., pH < 2): The compound will exist predominantly in its fully protonated, neutral form.

In moderately acidic to neutral conditions (e.g., pH 3–7): The more acidic carboxylic acid group will deprotonate, yielding the corresponding carboxylate anion. The triazole ring will remain protonated.

In alkaline conditions (e.g., pH > 9): The less acidic N-H proton on the triazole ring will deprotonate, leading to the formation of a dianion, with negative charges on both the carboxylate group and the triazole ring.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2h 1,2,3 Triazole 4 Carboxylic Acid and Its Derivatives

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For 5-Chloro-2H-1,2,3-triazole-4-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

While a complete, experimentally-derived NMR dataset for the specific title compound is not extensively published, chemical shifts can be reliably predicted based on the analysis of closely related 1,2,3-triazole-4-carboxylic acid derivatives. mdpi.comnih.govucm.es The electronic environment of each nucleus, influenced by the electronegativity of adjacent atoms and resonance effects within the aromatic triazole ring, dictates its chemical shift.

¹H NMR: The proton spectrum is expected to be relatively simple. The acidic proton of the carboxylic acid (–COOH) would typically appear as a broad singlet far downfield, generally above 10 ppm, due to strong deshielding and hydrogen bonding. The N-H proton of the triazole ring would also present as a broad singlet, its position being highly dependent on solvent and concentration. These acidic protons are readily exchangeable with deuterium, and their signals would disappear upon shaking the sample with D₂O.

¹³C NMR: The carbon spectrum provides key information about the carbon skeleton. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing significantly downfield, typically in the range of 160-170 ppm. The two carbons of the triazole ring (C4 and C5) are expected to have distinct chemical shifts due to their different substituents. The carbon atom C4, bonded to the carboxylic acid group, would likely resonate at a different field than C5, which is attached to the chlorine atom. Studies on similar triazole structures help in assigning these resonances. nih.gov

Predicted NMR Chemical Shifts for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | > 10 | Broad Singlet | Position is solvent and concentration dependent; D₂O exchangeable. |

| ¹H | N-H | Variable | Broad Singlet | Position is highly variable; D₂O exchangeable. |

| ¹³C | -COOH | 160 - 170 | Singlet | Typical range for a carboxylic acid carbonyl carbon. |

| ¹³C | C4 | ~140 - 150 | Singlet | Aromatic carbon attached to the carboxylic acid group. |

| ¹³C | C5 | ~130 - 140 | Singlet | Aromatic carbon attached to the chlorine atom. |

Note: The chemical shift values are estimates based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

Although the one-dimensional spectra of this compound are simple, 2D NMR techniques would be indispensable for the unambiguous structural confirmation of more complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the title compound, it would be of limited use due to the absence of coupled protons. However, for alkyl or aryl-substituted derivatives, it would be crucial for mapping out the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link any C-H protons on substituted derivatives to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting non-protonated carbons to nearby protons. For the title compound, an HMBC spectrum would show correlations from the N-H proton to both C4 and C5 of the triazole ring, and from the COOH proton to the C4 and carbonyl carbons, thus confirming the connectivity of the core structure.

The application of these techniques, often in conjunction with computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, provides a robust framework for the complete structural assignment of triazole derivatives. nih.govucm.es

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about its functional groups and, in some cases, its conformation. The analysis often benefits from theoretical calculations to accurately assign the observed bands. nih.govnih.gov

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the spectrum.

Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3200 - 2500 | O-H stretch | A very broad and strong band characteristic of the hydrogen-bonded -COOH group in a dimer. |

| ~3100 | N-H stretch | A medium to strong band from the triazole ring N-H group. |

| ~1700 | C=O stretch | A strong, sharp absorption for the carbonyl group. A significant red-shift (lower frequency) of this band can indicate strong hydrogen bonding, as seen in related triazole dimers. nih.gov |

| 1600 - 1400 | N=N / C=N stretch | Vibrations corresponding to the stretching of bonds within the triazole ring. |

| ~1300 | C-O stretch / O-H bend | Coupled in-plane bending and stretching modes of the carboxylic acid group. |

| 800 - 600 | C-Cl stretch | A medium to strong band corresponding to the carbon-chlorine bond vibration. |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and vibrations involving non-polar bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the triazole ring and the C-Cl bond, which might be weak or difficult to assign in the FTIR spectrum. Theoretical calculations are frequently employed to assign both IR and Raman bands accurately for complex heterocyclic systems. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

The molecular formula of this compound is C₃H₂ClN₃O₂. This corresponds to a molecular weight of approximately 147.52 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass (146.98355 Da), which confirms the elemental composition. nih.gov

Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. For this compound, several key fragmentation pathways are expected:

Loss of Neutral Molecules from the Carboxylic Acid: Common losses include the hydroxyl radical (•OH, M-17) and the entire carboxyl group (•COOH, M-45). libretexts.org

Cleavage of the Triazole Ring: The most characteristic fragmentation pathway for 1,2,3-triazoles is the elimination of a molecule of nitrogen (N₂, M-28). rsc.orgrsc.org This loss results in a highly stable fragment.

Combined Fragmentations: Sequential losses are also common, such as the loss of N₂ followed by the loss of the •COOH group or vice-versa.

Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 147/149 | [C₃H₂ClN₃O₂]⁺• | - (Molecular Ion) |

| 130/132 | [C₃HClN₃O]⁺• | •OH |

| 119/121 | [C₃H₂ClN₃]⁺• | CO₂ |

| 102/104 | [C₂HClN₃]⁺• | •COOH |

| 91/93 | [C₂H₂ClN]⁺• | N₂ + CO₂ |

Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 isotope peaks for all chlorine-containing fragments.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insights into bond lengths, bond angles, and the crucial non-covalent interactions that dictate the supramolecular assembly. While specific crystallographic data for this compound is not extensively detailed in available literature, analysis of its close derivatives provides a robust framework for understanding its likely solid-state characteristics.

Studies on various substituted 1,2,3- and 1,2,4-triazole (B32235) derivatives consistently reveal the importance of hydrogen bonding and π-π stacking in the formation of their crystal lattices. For instance, in the crystal structure of a cobalt(II) complex incorporating a 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid ligand, the solid-state architecture is stabilized by both π···π stacking and extensive hydrogen bonding interactions, resulting in a three-dimensional supramolecular framework. mdpi.com Hirshfeld surface analysis of this complex quantified the key intermolecular contacts, revealing that O···H (29.5%), H···H (23.8%), and N···H (21.5%) interactions are the most significant contributors to the crystal packing. mdpi.com

Furthermore, the planarity of the triazole ring and its substituents is a critical structural feature. In some 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, the aryl or arylethynyl systems lie nearly in the same plane as the triazole ring. nih.gov However, substituents can also introduce significant torsion. For example, in one derivative, the dihedral angle between a 4-methoxyphenyl group and the triazole ring was found to be 17.3°. nih.gov Similarly, in certain 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives, the triazole and indole rings are twisted relative to each other by as much as 12.65°. mdpi.com Computational studies on 2-aryl-1,2,3-triazole-5-carboxylic acids also support the non-coplanar arrangement of substituents, with the aryl ring and carboxylic group being noticeably rotated relative to the central triazole ring. nih.gov These rotations are influenced by intramolecular hydrogen bonds and steric effects. nih.gov

| Derivative Class | Key Structural Features | Dominant Intermolecular Interactions | Reference |

|---|---|---|---|

| 5-aryl-4-arylethynyl-1H-1,2,3-triazoles | Near co-planarity of substituents with triazole ring; Dihedral angle of 17.3° observed for 4-methoxyphenyl group. | Not specified | nih.gov |

| Co(II) complex with 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid | Six-coordinated Co(II) ion with N2O4 environment. | π···π stacking, Hydrogen bonding (O···H, N···H) | mdpi.com |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles | Twist angle of 12.65° between triazole and indole rings. | C…H, N…H, H…H contacts | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For 1,2,3-triazole-4-carboxylic acid derivatives, this method provides valuable information on their photophysical properties, including absorption and fluorescence behavior, which are highly sensitive to the molecular environment.

Investigations into 2-aryl-1,2,3-triazole acids have shown that their optical properties are strongly dependent on the solvent. mdpi.comnih.gov In both polar (DMSO) and non-polar (1,4-dioxane) solvents, these molecules tend to form stable intermolecular associates, or nanoaggregates, which are responsible for their excellent photophysical characteristics, including high blue fluorescence. mdpi.comnih.govucm.es The stability of these aggregates is comparable to that of hydrogen bonds. mdpi.com Protic solvents like methanol can disrupt these associations, leading to the formation of different fluorescent species. mdpi.comnih.govucm.es

The electronic spectra of triazole derivatives typically exhibit strong absorption bands corresponding to π → π* transitions of the aromatic systems and weaker bands assigned to n → π* transitions. For example, a Co(II) complex with a triazole-containing ligand displayed two intense absorption bands at 212 and 239 nm, attributed to π → π* transitions, and a weaker band at 276 nm assigned to an n → π* transition of the triazole group. mdpi.com

The sodium salts of 2-aryl-1,2,3-triazole-4-carboxylic acids have been identified as a new class of water-soluble fluorophores with remarkable photophysical properties. mdpi.com For instance, sodium 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate demonstrates a significantly higher quantum yield (QY) in water compared to organic solvents like DMSO, with values reaching up to 0.8. mdpi.com This highlights the profound influence of the environment and the ionization state of the carboxylic acid group on the electronic behavior of these molecules. mdpi.com Theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) have been employed to support these experimental findings, confirming that the nitrogen atoms of the 1,2,3-triazole ring are active participants in the intermolecular interactions that dictate the photophysical outcomes. mdpi.comnih.gov

| Compound/Condition | Solvent | Key Observation | Property | Reference |

|---|---|---|---|---|

| 2-aryl-1,2,3-triazole acids | DMSO, 1,4-dioxane | Formation of strong neutral associates. | High fluorescence | mdpi.comnih.gov |

| 2-aryl-1,2,3-triazole acids | Methanol | Weakened molecular association. | Formation of different fluorescent species | mdpi.comnih.gov |

| Sodium 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate | Water | Anionic species exhibit enhanced fluorescence. | Quantum Yield (QY) up to 0.8 | mdpi.com |

| Co(II) complex with triazole ligand | Methanol | Distinct electronic transitions observed. | Absorption Maxima (λmax) at 212, 239 nm (π→π) and 276 nm (n→π) | mdpi.com |

Computational and Theoretical Investigations of 5 Chloro 2h 1,2,3 Triazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and thermodynamic stability.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size.

For 5-Chloro-2H-1,2,3-triazole-4-carboxylic acid, a key area of investigation is tautomerism. The triazole ring can exist in different tautomeric forms depending on the position of the N-H proton (1H, 2H, or 3H). While the compound is named as the 2H-tautomer, DFT calculations are necessary to confirm its stability relative to other possible forms. Theoretical studies on substituted 1,2,4-triazoles have shown that the relative stability of tautomers is strongly influenced by intramolecular interactions between the substituent and the electron donor or acceptor centers of the triazole ring. nih.govresearchgate.net Electron-withdrawing groups, such as the carboxylic acid, and electron-donating groups can stabilize different tautomers. researchgate.net DFT calculations would involve optimizing the geometry of each tautomer and calculating their single-point energies to determine the global minimum energy structure.

Furthermore, DFT is used to study conformational preferences, primarily the orientation of the carboxylic acid group relative to the triazole ring. Calculations can determine the rotational energy barrier around the C4-C(OOH) bond and identify the most stable planar or non-planar conformer.

Table 1: Hypothetical Relative Energies of 5-Chloro-1,2,3-triazole-4-carboxylic Acid Tautomers Calculated by DFT This table is illustrative and represents the type of data generated from DFT calculations.

| Tautomer | Method/Basis Set | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) | Most Stable |

|---|---|---|---|---|

| 1H-tautomer | B3LYP/6-311++G(d,p) | +1.5 | +1.2 | No |

| 2H-tautomer | B3LYP/6-311++G(d,p) | 0.0 | 0.0 | Yes |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. nih.gov

Quantum chemical calculations can determine the energies of these orbitals and map their spatial distribution. For this compound, the HOMO is expected to be localized over the triazole ring and the lone pairs of the oxygen and chlorine atoms, while the LUMO is likely distributed over the π-system of the ring and the electron-withdrawing carboxylic acid group. This analysis helps predict the sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, important chemical reactivity descriptors can be calculated. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties for a Representative Triazole Derivative Data is illustrative of typical computational outputs.

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 3.0 |

| Softness (S) | 1 / η | 0.33 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.5 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating spectroscopic parameters for a proposed structure, a direct comparison can be made with experimental spectra to confirm the molecule's identity and structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C chemical shifts. mdpi.com These calculations are performed on the DFT-optimized geometry. The accuracy of the predicted shifts is often improved by applying a scaling factor or by linear regression analysis comparing calculated and experimental data for a set of related molecules. mdpi.com

Vibrational spectra, such as Infrared (IR) and Raman, can be simulated by calculating the harmonic vibrational frequencies using DFT. nih.gov These calculations provide the positions of absorption bands. A detailed assignment of these bands to specific molecular motions (e.g., C=O stretch, N-H bend) is achieved through Potential Energy Distribution (PED) analysis. nih.gov

For Ultraviolet-Visible (UV-Vis) spectroscopy, Time-Dependent Density Functional Theory (TDDFT) is employed to calculate the electronic transition energies and oscillator strengths. mdpi.com This allows for the prediction of absorption maxima (λmax), which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically model molecules in a static state (in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.govarabjchem.org MD simulations use classical mechanics to model the movements of atoms and molecules, offering insights into conformational flexibility and the explicit interactions with the surrounding environment, such as solvent molecules. frontiersin.orgnih.gov

For this compound, MD simulations can be used to explore the rotational dynamics of the carboxylic acid group and the flexibility of the triazole ring. More importantly, simulations in a solvent like water can reveal the structure of the solvation shell around the molecule, showing how water molecules orient themselves to form hydrogen bonds with the carboxylic acid group and the nitrogen atoms of the triazole ring. nih.gov These simulations are crucial for understanding how the solvent influences the molecule's preferred conformation and tautomeric equilibrium.

Investigation of Intermolecular Interactions and Self-Assembly Propensities

The functional groups on this compound—specifically the carboxylic acid and the N-H group—make it highly prone to forming strong intermolecular interactions, particularly hydrogen bonds. Carboxylic acids are well-known to form stable cyclic dimers in the solid state and in non-polar solvents through strong O-H···O hydrogen bonds. nih.gov

Quantum chemical calculations can be used to model these interactions. By calculating the geometry and binding energy of a dimer or larger cluster, the strength and nature of the intermolecular forces can be quantified. nih.gov Studies on related triazole carboxylic acids have used DFT to characterize the structure of these dimers. nih.gov Besides hydrogen bonding, other interactions such as π-stacking between triazole rings and halogen bonding involving the chlorine atom can also contribute to the molecule's self-assembly and crystal packing.

Theoretical Basis for Structure-Reactivity Relationships and Reaction Mechanisms

Computational investigations provide a solid theoretical foundation for understanding the relationship between a molecule's structure and its chemical reactivity. By integrating the findings from electronic structure calculations, FMO analysis, and simulations, a comprehensive picture of the molecule's chemical behavior can be developed.

For this compound, the electron-withdrawing nature of both the chlorine atom and the carboxylic acid group significantly influences the electron density of the triazole ring. This affects its aromaticity and susceptibility to different types of reactions. For example, the calculated molecular electrostatic potential (MEP) map can identify electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively.

These theoretical insights are instrumental in studying reaction mechanisms. For instance, computations can be used to model the transition states of potential reactions, such as nucleophilic substitution of the chlorine atom or esterification of the carboxylic acid group. By calculating the activation energies for different pathways, the most likely reaction mechanism can be determined, providing guidance for synthetic chemists. The synthesis of various 1,2,3-triazole derivatives often involves cycloaddition reactions, and computational studies can elucidate the regioselectivity and stereoselectivity of these processes. nih.govresearchgate.net

Exploratory Applications in Chemical Sciences of 5 Chloro 2h 1,2,3 Triazole 4 Carboxylic Acid

Role as a Versatile Synthetic Building Block and Intermediate

The dual functionality of a reactive halogen and a carboxylic acid on the stable 1,2,3-triazole core positions 5-Chloro-2H-1,2,3-triazole-4-carboxylic acid as a pivotal intermediate in organic synthesis. These functional groups provide orthogonal reactivity, allowing for stepwise and selective modifications to build complex molecular architectures.

This compound is an adept precursor for constructing a wide array of more complex heterocyclic systems. The chlorine atom at the 5-position can be substituted through various nucleophilic substitution reactions, while the carboxylic acid at the 4-position can undergo standard transformations such as esterification, amidation, or reduction. This reactivity is fundamental to its role in synthetic chemistry.

The 1,2,3-triazole core itself is a desirable scaffold in medicinal chemistry, and methods like "click chemistry" are often employed for its synthesis. royalsocietypublishing.org For instance, the reaction between an azide (B81097) (like 2-aminophenyl azide) and an alkyne (like propiolic acid) can yield a 1,2,3-triazole-4-carboxylic acid structure. royalsocietypublishing.org The presence of the chloro group on the title compound offers a subsequent handle for diversification, enabling the introduction of various functionalities to modulate the properties of the final molecule. The synthesis of different substituted 1,2,3- and 1,2,4-triazoles has been extensively reviewed, highlighting the importance of functionalized starting materials in generating libraries of heterocyclic compounds. nih.govscispace.com The triazole ring is noted for its thermal stability and resistance to redox conditions, hydrolysis, and enzymatic degradation, making it a robust core for elaborate molecular designs. scispace.com

The 1,2,3-triazole framework is a prominent pharmacophore in drug discovery due to its structural characteristics, including a high dipole moment, rigidity, and the ability to form hydrogen bonds. mdpi.com Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. scielo.org.mxnih.govnih.gov

This compound acts as a key starting material for scaffolds used in chemical biology and medicinal chemistry. By modifying the chloro and carboxylic acid groups, researchers can synthesize targeted molecules for biological screening. For example, triazole-uracil hybrids have been designed and synthesized as potential anti-tumor agents that inhibit the VEGFR-2 enzyme. nih.gov Another study reported a new aromatic ε-amino acid containing a triazole moiety, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which showed significant antimicrobial activity against various pathogens, including Vibrio cholerae. royalsocietypublishing.org The development of such compounds often relies on the availability of versatile building blocks like the title compound to explore structure-activity relationships.

Table 1: Examples of Biologically Active 1,2,3-Triazole Derivatives

| Compound Class | Target/Activity | Research Focus | Reference |

|---|---|---|---|

| 1,2,3-Triazole-Uracil Ensembles | VEGFR-2 Inhibition / Anti-tumor | Design of new chemotherapeutic agents by inhibiting angiogenesis. | nih.gov |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Antimicrobial / Antibacterial | Development of novel antibiotics with different mechanisms of action. | royalsocietypublishing.org |

| Benzylic 1,2,3-triazole-4-carboxamides | Antifungal | Seeking new antifungal drugs with the triazole core to combat resistance. | scielo.org.mx |

| 4-amino-1,2,3-triazole core | Indoleamine 2,3-dioxygenase (IDO1) Inhibition | Immuno-oncology research targeting potent enzyme inhibitors. | nih.gov |

Potential in Materials Science and Functional Materials Development

Beyond biological applications, the unique electronic and structural properties of the 1,2,3-triazole ring have made it a target for the development of advanced materials, including sensors, probes, and specialized polymers.

Derivatives of 2-aryl-1,2,3-triazole-4-carboxylic acid have been identified as promising fluorescent molecules. mdpi.comnih.gov These compounds can exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where fluorescence intensity increases in an aggregated state, which is highly desirable for sensor applications. nih.govresearchgate.net The photophysical properties of these triazole acids are highly sensitive to their environment, such as solvent polarity, making them excellent candidates for sensors that can detect changes in their surroundings. mdpi.comnih.gov

Specifically, carboxamide derivatives of 5-amino-2-aryl-2H-1,2,3-triazole have been shown to act as selective fluorescent sensors for mercury ions (Hg²⁺). nih.govresearchgate.net The introduction of a carboxamide function enhances the sensing capabilities, leading to a selective fluorescence quenching in the presence of Hg²⁺ over other metal ions. nih.govresearchgate.net this compound is a strategic precursor to these advanced sensor molecules, where the chloro group can be substituted with an appropriate amino group and the carboxylic acid can be converted to a carboxamide to tune the sensing and photophysical properties.

Table 2: Photophysical Properties of Functionalized 1,2,3-Triazole Derivatives

| Compound Type | Key Property | Application | Key Findings | Reference |

|---|---|---|---|---|

| 2-Aryl-1,2,3-triazole-4-carboxylic acids | Environment-dependent fluorescence | Sensors for analytes with labile protons | Photophysical properties depend on inter- and intramolecular interactions and solvent. | mdpi.comnih.gov |

| 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides | Aggregation-Induced Emission Enhancement (AIEE) | Selective Fluorosensors | Demonstrates selective fluorescence quenching for Hg²⁺ ions with low detection limits. | nih.govresearchgate.net |

| Sodium 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylates | Water-soluble blue fluorophores | Bio-imaging, aqueous sensors | Exhibits significantly high quantum yield in water. | mdpi.com |

The 1,2,3-triazole ring is a valuable component in polymer science due to its high dipole moment and its ability to participate in hydrogen bonding and act as a ligand for metal ions. mdpi.com These characteristics allow for the creation of functional polymers with ordered structures and specific properties. This compound can be envisioned as a monomer for creating such polymers. For example, the carboxylic acid could be converted into an ester or other functional group suitable for polymerization, while the chloro-substituent could be used for post-polymerization modification.

Furthermore, the functional groups of the molecule are well-suited for building supramolecular assemblies. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the triazole nitrogen atoms are hydrogen bond acceptors. These non-covalent interactions, along with potential π-π stacking between triazole rings, can direct the self-assembly of molecules into well-defined, higher-order structures like one-dimensional chains or three-dimensional networks. nih.gov The formation of such supramolecular polymers has been demonstrated with related heterocyclic carboxylate ligands. researchgate.net

Advanced Ligand Design for Coordination Chemistry

The field of coordination chemistry leverages molecules called ligands that bind to a central metal ion. Triazole-based ligands are of great interest because their nitrogen atoms are excellent coordination sites, enabling the construction of diverse metal-organic frameworks (MOFs) and coordination polymers. nih.gov

This compound is an exemplary candidate for an advanced ligand. The nitrogen atoms of the triazole ring and the oxygen atoms of the deprotonated carboxylate group can chelate or bridge metal ions in various coordination modes. This versatility allows for the rational design of coordination complexes with specific geometries and properties. Studies on the closely related 1,2,4-triazole-3-carboxylic acid have shown its ability to form complexes with transition metals like nickel(II) and copper(II), resulting in structures ranging from discrete dinuclear complexes to one-dimensional coordination polymers. nih.gov Similarly, other 1,2,4-triazole (B32235) carboxylic acid derivatives have been used to create rare-earth metal complexes with interesting optical properties. globethesis.com The use of this compound as a ligand could lead to novel materials with applications in catalysis, gas storage, or luminescence.

Bioisosteric Replacement Strategies in Molecular Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, involving the substitution of a functional group within a biologically active molecule with another group that retains similar chemical and physical characteristics. researchgate.netdrughunter.com The objective is to modulate the molecule's properties to enhance potency, improve selectivity, alter metabolic pathways, reduce toxicity, or improve pharmacokinetic profiles. researchgate.netacs.org The carboxylic acid functional group, while often crucial for target interaction, can present challenges such as poor membrane permeability and rapid metabolism. acs.org Consequently, identifying suitable bioisosteres for carboxylic acids is a significant area of drug design. acs.org

The 1,2,3-triazole ring is a versatile heterocyclic scaffold increasingly employed as a bioisostere for various functional groups, including amides and esters. researchgate.netresearchgate.net Its structural and electronic features, such as chemical stability, a significant dipole moment, and the capacity for hydrogen bonding, allow it to mimic the spatial and interactive properties of other groups. researchgate.netnih.govresearchgate.net While less common than tetrazoles or other acidic heterocycles, substituted 1,2,3-triazoles have been successfully investigated as mimics of the carboxylic acid moiety. researchgate.netunimore.it The this compound scaffold combines the inherent stability and polarity of the triazole ring with the acidic properties of the carboxyl group, while the chlorine atom provides a means to modulate the compound's electronic and lipophilic character. nih.govchemrxiv.org

Detailed research into related structures demonstrates the utility of the 1,2,3-triazole core in bioisosteric replacement. In the development of agonists for the orphan G protein-coupled receptor 88 (GPR88), a 1H-1,2,3-triazole was used as an amide bioisostere, resulting in some of the most potent compounds in the series. nih.gov The study highlighted the importance of the substitution pattern on the triazole ring, noting that the hydrogen atom at the C-5 position can act as a hydrogen-bond donor. nih.gov The presence of a chlorine atom at the C-5 position, as in this compound, would preclude this hydrogen-bond donating capability, offering a distinct interaction profile for molecular designers to exploit. nih.gov

The following table details the comparative agonist activity of various five-membered heterocyclic rings used as amide bioisosteres in the GPR88 agonist study. nih.gov

| Compound ID | Heterocyclic Bioisostere | EC₅₀ (nM) | Eₘₐₓ (%) |

|---|---|---|---|

| 6 | 5-Methyl-1,3,4-oxadiazole | 178 | 101 |

| 16 | 1H-1,2,3-triazole | 355 | 101 |

| 21 | 1H-1,2,4-triazole | 178 | 101 |

| 25 | 1-Substituted 1H-1,2,3-triazole | 95 | 101 |

| 26 | 1-Substituted 1H-1,2,3-triazole | 60 | 101 |

| 28 | 1,2,3,4-Tetrazole | Inactive | - |

Data sourced from a study on GPR88 agonists, where RTI-13951-33 was used as a reference compound with Eₘₐₓ = 100%. nih.gov

Further research into 4-hydroxy-1,2,3-triazoles as bioisosteres for γ-aminobutyric acid (GABA) receptor ligands also underscores the critical role of substituents on the triazole ring. nih.gov In this study, the introduction of bulky groups at the 5-position of the triazole core was found to significantly influence binding affinity at the GABA-A receptor. nih.gov

The table below presents findings on how substitutions at the 5-position of a 4-hydroxy-1,2,3-triazole core, acting as a GABA bioisostere, affect receptor binding affinity. nih.gov

| Compound ID | Substitution at C5-Position | Binding Affinity (Kᵢ, μM) for GABA-A Receptor |

|---|---|---|

| 3a / 4a (Analogues) | Unsubstituted (Hydrogen) | Weak Affinity (High to Medium Micromolar) |

| N/A (Substituted Analogue) | 2-Naphthylmethyl | Improved Affinity (Low Micromolar) |

| N/A (Substituted Analogue) | 3,3-Diphenylpropyl | Improved Affinity (Low Micromolar) |

Data adapted from a study on 4-hydroxy-1,2,3-triazole analogues as GABA receptor ligands. nih.gov

These examples collectively demonstrate that the 1,2,3-triazole scaffold is a highly tunable platform for bioisosteric replacement. unimore.itnih.govnih.gov The specific substitution, such as the chlorine atom in this compound, plays a profound role. The chloro-substituent can influence the compound's acidity (pKa), lipophilicity, metabolic stability, and ability to form specific interactions like halogen bonds, thereby offering a sophisticated tool for optimizing drug-like properties. chemrxiv.orgrsc.org

Conclusion and Future Research Perspectives

Summary of Key Findings on 5-Chloro-2H-1,2,3-triazole-4-carboxylic Acid

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₃H₂ClN₃O₂ | Provides the elemental composition. |

| Molecular Weight | 147.52 g/mol | Foundational data for stoichiometric calculations. |

| Tautomeric Form | 2H-1,2,3-triazole | The likely most stable tautomer, influencing reactivity and bonding. mdpi.com |

| Key Functional Groups | Carboxylic Acid, Chloro, Triazole Ring | Dictates the compound's reactivity, potential for derivatization, and application scope. |

| Reactivity Centers | Carboxylic acid (for esterification, amidation), Chloro group (for nucleophilic substitution) | Offers multiple pathways for creating diverse molecular architectures. |

Unexplored Synthetic Avenues and Methodological Advancements

While the Huisgen 1,3-dipolar cycloaddition and its copper(I)-catalyzed variant (CuAAC) are the gold standards for synthesizing the 1,2,3-triazole core, the efficient construction of this specific polysubstituted derivative presents unique challenges and opportunities. nih.govchemijournal.com Future synthetic research could diverge from traditional pathways and embrace modern methodological advancements.

Direct Functionalization: A key unexplored avenue is the late-stage, regioselective chlorination of a pre-formed 2H-1,2,3-triazole-4-carboxylic acid precursor. This approach could be more atom-economical than constructing the ring from chlorinated starting materials.

Green Chemistry Approaches: The application of non-conventional energy sources could significantly improve the synthesis. nih.gov Microwave-assisted and ultrasound-assisted protocols have been shown to accelerate reaction times and improve yields for other triazole syntheses and are prime candidates for optimization. mdpi.comnih.gov

Advanced Catalysis: Moving beyond copper, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) could be explored to potentially access different regioisomers or tolerate a wider range of functional groups. thieme-connect.com The development of environmentally benign zinc-based catalysts also presents a sustainable alternative. thieme-connect.com

Flow Chemistry: Continuous flow synthesis offers a scalable, safe, and highly controlled method for producing triazoles. Applying this technology could overcome challenges related to handling potentially hazardous intermediates like organic azides and allow for precise control over reaction parameters, leading to higher purity and yield.

Table 2: Comparison of Potential Synthetic Methodologies

| Method | Potential Advantage | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. researchgate.net | Optimization of solvent, temperature, and reaction time. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, reduced reaction times, green approach. mdpi.com | Investigation of frequency and power effects on yield and purity. |

| Ruthenium-Catalyzed AAC (RuAAC) | Access to different regioisomers (1,5-disubstituted). thieme-connect.com | Exploring catalyst loading and substrate scope for this specific target. |

| Metal-Free "Click" Chemistry | Avoidance of toxic metal catalysts, ideal for biological applications. thieme-connect.com | Development of strained alkyne or azide (B81097) precursors. |

| Continuous Flow Synthesis | High scalability, safety, and process control. | Reactor design and optimization of flow parameters. |

Promising Directions for Computational and Theoretical Studies

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. isres.org For this compound, theoretical studies could illuminate several key areas.

Tautomer and Conformer Analysis: Density Functional Theory (DFT) calculations can be employed to definitively determine the relative stabilities of the possible tautomers (1H, 2H) and the rotational conformers of the carboxylic acid group. This information is fundamental to understanding the compound's structure and reactivity.

Electronic Structure Analysis: In-depth computational studies can map the molecule's electronic landscape. irjweb.com Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the generation of Molecular Electrostatic Potential (MEP) maps, can predict sites susceptible to nucleophilic or electrophilic attack and shed light on its potential use in electronic materials. irjweb.comresearchgate.net

Reaction Mechanism Modeling: Theoretical modeling of transition states for potential synthetic routes or derivatization reactions (e.g., nucleophilic substitution of the chlorine atom) can help in optimizing reaction conditions and predicting reaction outcomes.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the structural characterization of the compound and its derivatives, providing a valuable reference for experimental data.

Emerging Opportunities in Non-Clinical Applications and Materials Science

The unique functional group combination of this compound makes it an attractive candidate for applications beyond traditional medicinal chemistry. researchgate.net

Metal-Organic Frameworks (MOFs): The triazole ring and the carboxylate group are both excellent coordinating ligands for metal ions. chemijournal.com This molecule could serve as a versatile organic linker for the design of novel MOFs. The presence of the chloro group could be used to fine-tune the pore environment and electronic properties of the resulting framework, making it potentially useful for applications in gas storage, separation, or catalysis. researchgate.net

Functional Polymers: The carboxylic acid moiety allows the molecule to be incorporated into polymer backbones, such as polyesters or polyamides. The resulting polymers would feature the thermally stable, nitrogen-rich triazole ring as a pendant group, potentially enhancing properties like thermal stability, flame retardancy, and chemical resistance.

Organic Electronics: Triazole derivatives have been investigated as electron-transporting and hole-blocking materials in organic light-emitting diodes (OLEDs) due to their electron-deficient nature. researchgate.net The combined electron-withdrawing effects of the chloro and triazole functionalities could make this compound a valuable building block for new materials in organic electronics.

Corrosion Inhibitors: Nitrogen-rich heterocyclic compounds are known to be effective corrosion inhibitors for various metals. The multiple nitrogen atoms and the carboxylate group could act as coordination sites, allowing the molecule to form a protective film on a metal surface.

Table 3: Potential Applications in Materials Science

| Application Area | Role of the Compound | Potential Benefit |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker/Strut | Tunable pore chemistry, enhanced gas sorption selectivity. chemijournal.com |

| High-Performance Polymers | Monomer or Additive | Increased thermal stability, inherent flame retardancy. |

| Organic Electronics | Building Block for Host Materials | High electron affinity for electron-transport layers in OLEDs. researchgate.net |

| Corrosion Inhibition | Surface Adsorbent/Film Former | Strong coordination to metal surfaces via N and O atoms. researchgate.net |

Broader Impact on Heterocyclic Chemistry and Organic Synthesis

The exploration of this compound is poised to have a wider impact on the field of chemistry. As a multifunctional building block, it serves as a platform for demonstrating the utility of modern synthetic methods on complex heterocyclic systems. wisdomlib.org The challenges associated with its synthesis will drive innovation in catalytic and green chemistry methodologies.

Furthermore, this molecule is an ideal substrate for studying fundamental structure-property relationships in heterocyclic chemistry. By systematically modifying the carboxylic acid and substituting the chloro group, a library of derivatives can be generated. The study of these derivatives will provide deep insights into how functional groups modulate the electronic, physical, and chemical properties of the 1,2,3-triazole core. This knowledge is crucial for the rational design of new molecules for a wide array of applications, from materials science to agrochemicals. nih.gov The triazole scaffold's ability to act as a bioisostere for amide and ester groups also ensures its continued relevance in the design of functional molecules with improved stability and physicochemical properties. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclization of chlorinated precursors with nitriles or azides under controlled temperatures (e.g., 60–80°C). For example, copper-catalyzed click chemistry has been used to introduce the triazole ring, followed by carboxylation via hydrolysis of nitrile intermediates. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for azide:alkyne), solvent polarity (e.g., DMF for solubility), and reaction time (monitored by TLC/HPLC). Catalytic systems like Cu(I)/TBTA improve regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., chlorine at C5, carboxylic acid at C4). Deuterated DMSO is preferred due to poor solubility in non-polar solvents.

- X-ray crystallography : Monoclinic systems (space group P2/c) with unit cell parameters (e.g., ) resolve bond angles and torsion angles critical for conformational analysis .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed m/z 539.152266 vs. calculated 539.151775 for ) .

Q. How does the compound’s solubility and stability vary under different pH and storage conditions?